2-Amino-4-(ethylsulfonyl)phenol

説明

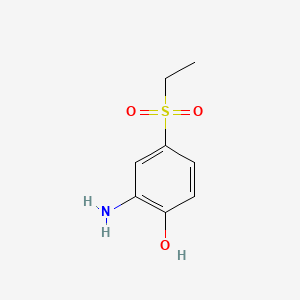

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-4-ethylsulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-2-13(11,12)6-3-4-8(10)7(9)5-6/h3-5,10H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJVUFCLBYQKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195706 | |

| Record name | 2-Amino-4-(ethylsulphonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43115-40-8 | |

| Record name | 2-Amino-4-(ethylsulfonyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43115-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(ethylsulphonyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043115408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-(ethylsulphonyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(ethylsulphonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure and Electronic Properties: Advanced Characterization and Theoretical Insights

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise structure of 2-Amino-4-(ethylsulfonyl)phenol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each provide complementary information to build a complete picture of its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy provide key insights into its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the ethyl, aromatic, and amino protons. In a typical ¹H NMR spectrum, the ethyl group protons appear as a triplet at approximately 1.07–1.28 ppm (for the -CH₃ group) and a quartet at around 3.08–3.45 ppm (for the -CH₂- group). The aromatic protons resonate in the region of 6.8–8.1 ppm, and the amino (-NH₂) protons are typically observed as a broad singlet around 5.0 ppm. The exact chemical shifts and coupling constants are influenced by the solvent and experimental conditions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom. Due to the presence of the electronegative oxygen and sulfonyl groups, the aromatic carbons exhibit a range of chemical shifts. The carbon atom attached to the hydroxyl group is typically shifted downfield.

| Proton (¹H) | Typical Chemical Shift (ppm) | Multiplicity |

| Ethyl (-CH₃) | 1.07 - 1.28 | Triplet |

| Ethyl (-CH₂-) | 3.08 - 3.45 | Quartet |

| Amino (-NH₂) | ~5.0 | Broad Singlet |

| Aromatic (Ar-H) | 6.8 - 8.1 | Multiplet |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows strong absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the primary amine typically appear in the region of 3300-3500 cm⁻¹. The O-H stretch of the phenolic hydroxyl group is also found in this region, often as a broad band due to hydrogen bonding. The S=O stretching vibrations of the ethylsulfonyl group are prominent and can be observed around 1150-1350 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While specific experimental Raman data for this compound is not widely available in the literature, it is expected to show characteristic bands for the aromatic ring, as well as the C-S and S=O bonds of the ethylsulfonyl group.

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Ethylsulfonyl (-SO₂-) | S=O Asymmetric Stretch | ~1350 |

| Ethylsulfonyl (-SO₂-) | S=O Symmetric Stretch | ~1150 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. While specific UV-Vis spectral data for this compound is limited in publicly available literature, related aminophenol compounds show absorption maxima that are influenced by the substituents and the solvent. For instance, 2-aminophenol (B121084) in methanol (B129727) exhibits absorption maxima that can be analyzed to understand the electronic transitions. researchgate.net The presence of the amino and ethylsulfonyl groups on the phenol (B47542) ring will influence the energy of the π → π* and n → π* transitions.

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 201.25 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak ([M]⁺) at m/z 201.

The fragmentation of this compound would likely involve characteristic losses. Aromatic amines often show a significant M-1 peak. miamioh.edu For phenols, common fragmentation includes the loss of CO (M-28) and HCO (M-29). docbrown.info The ethylsulfonyl group could fragment through the loss of an ethyl radical (C₂H₅, M-29) or sulfur dioxide (SO₂, M-64). The exact fragmentation pattern would provide confirmatory evidence for the structure of the molecule.

X-ray Crystallography and Solid-State Structural Analysis

As of the current literature survey, a specific single-crystal X-ray structure of this compound has not been reported. The determination of its crystal structure would be a valuable contribution to the understanding of its solid-state properties.

Analysis of Intermolecular Interactions and Crystal Packing

While specific experimental crystallographic data for this compound is not extensively documented in publicly available literature, the functional groups on the molecule allow for a theoretical assessment of its likely interactions. The primary forces expected to govern its crystal packing are hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The ethylsulfonyl group, being a significant dipole, along with the polar amino and hydroxyl groups, suggests that the molecules would arrange in a way that maximizes electrostatic attractions. The packing efficiency will be influenced by the steric hindrance of the ethyl group and the need to accommodate multiple hydrogen bond donors and acceptors.

Hydrogen Bonding Networks and Supramolecular Assembly

The this compound molecule possesses both hydrogen bond donors (the amino -NH₂ and hydroxyl -OH groups) and acceptors (the oxygen atoms of the sulfonyl -SO₂ group and the hydroxyl group, as well as the nitrogen of the amino group). This functionality is conducive to the formation of extensive hydrogen bonding networks. researchgate.net

Computational Chemistry and Quantum Mechanical Studies

To overcome the absence of experimental data and to gain a deeper understanding of the molecule's intrinsic properties, computational methods are invaluable. Quantum mechanical studies, particularly Density Functional Theory (DFT), can predict the molecule's geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT has become a standard tool for investigating the properties of molecular systems with high accuracy.

DFT calculations can be used to determine the most stable three-dimensional arrangement of atoms in this compound. Conformational analysis would focus on the orientation of the ethyl group relative to the phenyl ring and the rotational barriers of the amino and hydroxyl groups. The planarity of the phenyl ring and the tetrahedral geometry around the sulfur atom are key structural features. The calculations would yield precise bond lengths, bond angles, and dihedral angles that represent the molecule's lowest energy state.

Table 1: Predicted Geometrical Parameters of this compound (Illustrative DFT Data) This table is illustrative and based on general principles of DFT calculations for similar molecules, as specific research data for this compound is not available.

| Parameter | Predicted Value |

| C-S Bond Length | ~1.77 Å |

| S-O Bond Length | ~1.45 Å |

| C-N Bond Length | ~1.40 Å |

| C-O (phenol) Bond Length | ~1.36 Å |

| O-S-O Bond Angle | ~118° |

| C-S-C Bond Angle | ~104° |

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energy

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. sigmaaldrich.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenol ring, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is likely distributed over the electron-withdrawing ethylsulfonyl group and the aromatic ring. The energy difference between the HOMO and LUMO, known as the band gap energy, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. sigmaaldrich.com

Table 2: Predicted Electronic Properties of this compound (Illustrative DFT Data) This table is illustrative and based on general principles of DFT calculations for similar molecules, as specific research data for this compound is not available.

| Property | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.0 |

| LUMO Energy | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. ontosight.aicymitquimica.com The MEP map uses a color spectrum to represent different electrostatic potential values on the molecule's surface.

In an MEP map of this compound, the regions of most negative potential (typically colored red or yellow) would be located around the highly electronegative oxygen atoms of the sulfonyl and hydroxyl groups, indicating them as sites for electrophilic attack. The regions of most positive potential (colored blue) would be found around the hydrogen atoms of the amino and hydroxyl groups, marking them as sites for nucleophilic attack. The aromatic ring would exhibit intermediate potential. This visualization provides a clear and intuitive guide to the molecule's reactive behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, many-electron wavefunction of a molecule into the familiar, intuitive language of Lewis structures, lone pairs, and bonding/antibonding orbitals. This approach provides a quantitative description of the bonding and electronic structure within a molecule.

For this compound, an NBO analysis would elucidate the nature of intramolecular interactions. It would quantify the delocalization of electron density from donor orbitals (like the lone pairs on the nitrogen and oxygen atoms) to acceptor orbitals (such as the antibonding π* orbitals of the phenyl ring). These "donor-acceptor" interactions are crucial for understanding the molecule's stability and electronic properties. The analysis would reveal the hybridization of the atomic orbitals and the polarization of the key chemical bonds, such as the C-N, C-O, and S-C bonds. The magnitude of the stabilization energy (E(2)) associated with these delocalizations would indicate the strength of hyperconjugative and resonance effects, which are influenced by the interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing ethylsulfonyl group.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations, typically performed using Density Functional Theory (DFT), are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational modes, a direct correlation can be made with the peaks observed in an experimental spectrum.

For this compound, these calculations would predict the frequencies of characteristic vibrational modes, including:

O-H and N-H stretching: Sensitive to hydrogen bonding.

S=O symmetric and asymmetric stretching: Characteristic of the sulfonyl group.

C-S and C-N stretching: Involving the substituents and the ring.

Aromatic C-C stretching and C-H bending: Associated with the phenyl ring.

Comparing the computed spectrum with experimental data allows for a definitive assignment of the spectral bands. Discrepancies between theoretical (in-gas-phase) and experimental (in-solid-phase or solution) spectra can provide insights into intermolecular interactions, such as hydrogen bonding, in the condensed phase.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method in computational chemistry for investigating the electronic excited states of molecules. It allows for the calculation of properties related to a molecule's response to light, making it invaluable for understanding UV-visible absorption spectra and other photochemical phenomena.

For this compound, TD-DFT would be employed to simulate its electronic absorption spectrum. The calculations would determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.

Electronic Excitation Energies and Oscillator Strengths

A TD-DFT calculation would provide a list of the lowest-energy electronic transitions, their corresponding energies, and their probabilities (oscillator strengths). Analysis of the molecular orbitals involved in these transitions (e.g., HOMO → LUMO) would characterize them as π → π* or n → π* transitions. This information is critical for understanding the influence of the amino, hydroxyl, and ethylsulfonyl substituents on the electronic structure of the parent phenol molecule. The results would show how these groups modify the energy levels of the frontier molecular orbitals and affect the color and photostability of the compound.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) properties describe how a material's optical properties change under intense light, a phenomenon crucial for applications in optoelectronics and photonics. Computational methods, particularly DFT, can predict the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

For a molecule like this compound, which features both electron-donating (amino, hydroxyl) and electron-withdrawing (ethylsulfonyl) groups, a significant NLO response might be anticipated. The computational analysis would quantify the molecular hyperpolarizability (β). A large β value suggests that the molecule could be a promising candidate for NLO materials. The calculation would reveal the relationship between the intramolecular charge transfer characteristics, driven by the substituent effects, and the magnitude of the NLO response.

Global Reactivity Indices and Chemical Softness/Hardness

Conceptual DFT provides a framework for quantifying chemical reactivity using various indices. These global reactivity indices are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key indices for this compound would include:

Ionization Potential (I) and Electron Affinity (A): Measures of the energy required to remove or add an electron.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A large HOMO-LUMO gap generally signifies high hardness and high stability.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Calculating these parameters would provide a quantitative assessment of the molecule's stability and reactivity, offering predictions about its behavior in chemical reactions.

Solvent Effects on Electronic Structure and Reactivity

The electronic structure and reactivity of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by representing it as a continuous medium with a specific dielectric constant.

For this compound, these calculations would show how the polarity of the solvent affects its electronic properties. For instance, TD-DFT calculations including a solvent model would predict solvatochromic shifts (changes in UV-Vis absorption maxima in different solvents). This analysis helps in understanding solute-solvent interactions and their impact on excitation energies and charge distribution in both the ground and excited states.

Biological Activities and Mechanistic Investigations of 2 Amino 4 Ethylsulfonyl Phenol and Its Derivatives

Antimicrobial Activity Studies

Derivatives of phenol (B47542) have long been recognized for their antimicrobial properties. The introduction of specific functional groups, such as the ethylsulfonyl and amino moieties in 2-Amino-4-(ethylsulfonyl)phenol, can significantly influence this activity, leading to novel therapeutic candidates.

Preliminary studies indicate that this compound possesses notable antimicrobial properties, with the capacity to inhibit the growth of a variety of bacterial strains. It has demonstrated effectiveness against certain Gram-positive bacteria, which are known for developing resistance to existing antibiotics, marking it as a compound of interest for the development of new antibacterial drugs.

The study of phenol derivatives provides further insight into antibacterial efficacy. For instance, investigations into carvacrol (B1668589) and its 2-allyl derivative against both Gram-positive (Staphylococcus epidermidis) and Gram-negative (Pseudomonas aeruginosa) bacteria revealed significant differences in activity. The derivative, 2-allylcarvacrol, showed a markedly greater reduction in bacterial growth over a five-hour period compared to its parent compound. nih.gov

Table 1: Comparative Antibacterial Activity of Carvacrol and its 2-allyl Derivative nih.gov

| Compound | Target Bacteria | Average Bacterial Growth Reduction (%) over 5 hours |

|---|---|---|

| Carvacrol | S. epidermidis | 15.55% |

| 2-allylcarvacrol | S. epidermidis | 79.80% |

| Carvacrol | P. aeruginosa | 2.35% |

| 2-allylcarvacrol | P. aeruginosa | 79.63% |

The antifungal potential of phenol derivatives has been demonstrated through the synthesis and analysis of Schiff bases. Two isomeric phenol derivative Schiff bases, (E)-2-{[(2-aminopyridin-3-ylimino)-methyl]-4,6-di-tert-butyl-phenol (L1) and (E)-2-{[(4-amino-pyridin-3-ylimino)-methyl]-4,6-di-tert-butyl-phenol (L2), were evaluated for their antifungal properties. researchgate.net

These compounds exhibited promising activity against pathogenic yeasts of the Cryptococcus species. researchgate.net The mechanism by which many antifungal peptides and small molecules function involves interaction with and disruption of the fungal cell membrane. nih.gov For some phenolic compounds, this can lead to a loss of cytoplasmic membrane integrity, increased membrane fluidity, and conformational changes in membrane proteins. nih.gov The study on the Schiff base isomers revealed that one isomer, L1, showed particularly potent activity against Cryptococcus spp., even surpassing that of some commercial antifungal medications. researchgate.net

Table 2: Antifungal Activity of Phenol Derivative Schiff Base Isomers researchgate.net

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (E)-2-{[(2-aminopyridin-3-ylimino)-methyl]-4,6-di-tert-butyl-phenol (L1) | Cryptococcus spp. | 4.468 µg/mL |

The specific structure of this compound is key to its biological activity. The amino (-NH2) and phenol (-OH) groups can form hydrogen bonds with biological molecules, while the ethylsulfonyl (-SO2CH2CH3) group influences the compound's reactivity and solubility. The ethylsulfonyl moiety, in particular, may enhance the molecule's pharmacological profile.

Research into phenol derivatives clearly demonstrates the importance of molecular structure.

Substituent Position: The antifungal activity of two Schiff base isomers was significantly different, a distinction attributed solely to the position of an amino group on a pyridine (B92270) ring (ortho-position in the more active L1 versus para-position in L2). This highlights how minor structural changes can dramatically affect biological function. researchgate.net

Functional Group Addition: The addition of an allyl group to phenolic compounds like carvacrol and thymol (B1683141) consistently increased their potency against planktonic bacteria. nih.gov This suggests that the allyl group enhances the interaction with or penetration of the bacterial cell.

Biofilm vs. Planktonic Cells: Interestingly, the same allyl derivatives that showed increased potency against planktonic cells exhibited a decrease in potency against bacteria in a biofilm state. nih.gov This underscores that structure-activity relationships can be complex and dependent on the target's growth state.

Anti-Inflammatory Potential and Related Enzyme Inhibition

Investigations have revealed that this compound possesses anti-inflammatory effects, likely mediated through the inhibition of key enzymes in inflammatory pathways.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs) because they catalyze the production of prostaglandins, which are key mediators of inflammation. nih.govacs.org The selective inhibition of COX-2 is a goal for many anti-inflammatory drugs, as COX-1 is involved in maintaining the gastric lining.

The structure of this compound, containing a sulfonyl group, is significant because other compounds with sulfonyl or sulfamoyl groups have shown potent COX-2 inhibition. nih.gov For example, a class of pyrazole-benzenesulfonamide hybrid molecules were synthesized and evaluated for their COX inhibitory activity. These derivatives, which bear a structural resemblance to the selective COX-2 inhibitor celecoxib, were found to be potent and selective inhibitors of COX-2 over COX-1. nih.gov

Table 3: COX-2 Inhibition by Benzenesulfonamide Derivatives and Standard Drugs nih.gov

| Compound | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound 33 (Derivative) | 0.55 | 9.78 |

| Compound 36 (Derivative) | 0.89 | 10.47 |

| Celecoxib (Standard) | 0.83 | 8.68 |

The anti-inflammatory effects of this compound are believed to stem from its ability to modulate inflammatory pathways. The inhibition of the COX-2 enzyme is a primary mechanism for this modulation, as it directly reduces the synthesis of pro-inflammatory prostaglandins. nih.gov

Beyond direct enzyme inhibition, the expression of the COX-2 gene itself is a critical point of regulation in the inflammatory cascade. The activation of transcription factors, such as nuclear factor-kappaB (NF-κB), is a key step in upregulating the expression of pro-inflammatory genes, including COX-2, in response to stimuli like lipopolysaccharides. nih.gov Studies have shown that inhibiting the activation of NF-κB can lead to reduced COX-2 gene expression. nih.gov Therefore, the anti-inflammatory potential of compounds like this compound may involve not only direct inhibition of the COX enzyme but also interference with upstream signaling pathways like NF-κB that control its production.

Antitumor and Anticancer Research

Research into this compound and its related structures has revealed promising potential in the realm of oncology. The presence of the amino and phenol groups, along with the ethylsulfonyl moiety, allows for interactions with various biological targets, influencing cellular pathways involved in cancer progression. While direct studies on this compound are limited, research on its derivatives provides significant insights into its potential anticancer effects.

The cytotoxic effect of aminophenol and sulfonamide derivatives has been evaluated against a variety of cancer cell lines. While specific IC50 values for this compound are not extensively documented in publicly available research, studies on closely related compounds demonstrate the potential of this chemical class. For instance, novel aminophenol analogues have shown potent anticancer activities.

Derivatives of 2-amino-4H-chromene-3-carbonitrile, which share a similar aminophenol core, have demonstrated cytotoxicity against the T47D breast cancer cell line. The introduction of different chemical groups on the benzene (B151609) ring was found to modulate the cytotoxic effects.

A study on a series of 4-amino-2-(thio)phenol derivatives identified a compound, 5i, with significant inhibitory activity against various cancer-relevant enzymes. The cytotoxic activity of these derivatives highlights the importance of the aminophenol scaffold in designing new anticancer agents.

Below is a table summarizing the cytotoxic activities of some aminophenol and sulfonamide derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Compound 5i (a 4-amino-2-(thio)phenol derivative) | Protein Kinase B/AKT | 1.26 | nih.gov |

| ABL Tyrosine Kinase | 1.50 | nih.gov | |

| A 2-amino-5-methyl-phenol derivative (Phx) | KB (human epidermoid carcinoma) | ~50 (for cell cycle effects) | nih.gov |

This table presents data for derivatives of this compound to illustrate the potential of this class of compounds.

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis (programmed cell death) and the disruption of the cell cycle in cancer cells. Research on derivatives of this compound aligns with this strategy.

A novel phenoxazine (B87303) derivative synthesized from 2-amino-5-methyl-phenol was found to inhibit the proliferation of KB cells in a dose-dependent manner. nih.gov At a concentration of 50 microM, this compound led to a temporary accumulation of cells in the S and G2/M phases of the cell cycle. nih.gov This indicates an interference with DNA synthesis and mitosis, crucial processes for cancer cell proliferation.

Furthermore, studies on other aminophenol derivatives have shown their capability to induce apoptosis. For example, certain aminophenol analogues have been shown to trigger apoptosis in HL60 leukemia cells. The withdrawal of specific amino acids, a related concept of disrupting cellular building blocks, has also been shown to cause cell-cycle arrest. nih.gov For instance, methionine withdrawal can trigger a quiescent state in cells, while lysine (B10760008) withdrawal leads to an immediate halt in the cell cycle. nih.govnih.gov These findings suggest that compounds like this compound, which can interfere with cellular processes, may similarly induce apoptosis and cell cycle arrest in cancer cells.

Enzymes play a critical role in the signaling pathways that drive cancer growth and survival. Therefore, inhibiting specific enzymes is a major strategy in modern cancer therapy. Derivatives of this compound have shown potential as enzyme modulators.

Protein Kinase Inhibitors:

Protein kinases are a large family of enzymes that are often dysregulated in cancer. A study on a series of 4-amino-2-(thio)phenol derivatives, which are structurally related to this compound, identified potent inhibitors of key protein kinases. nih.gov Specifically, compound 5i from this series was found to effectively inhibit Protein Kinase B (AKT) and ABL Tyrosine Kinase, with IC50 values of 1.26 µM and 1.50 µM, respectively. nih.gov The AKT signaling pathway is crucial for cell survival and proliferation, while the ABL tyrosine kinase is a key target in certain types of leukemia. The substitution of a sulfonamide structure for an amide fragment in these derivatives was noted to enhance their inhibitory activities. nih.gov

PARP Inhibitors:

Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. Inhibiting PARP can be particularly effective in cancers with existing DNA repair defects, such as those with BRCA mutations. While direct evidence of this compound as a PARP inhibitor is not available, the broader class of compounds with similar structural motifs is being explored for such activities.

Mechanisms of Biological Interaction at the Molecular Level

The biological activity of a compound is fundamentally determined by its interactions with macromolecules within the body. The chemical structure of this compound, with its distinct functional groups, provides multiple avenues for such interactions.

The interaction of phenolic compounds with proteins can lead to changes in protein structure and function. Similarly, interactions with nucleic acids can affect processes like DNA replication and gene expression. While the exact nature of these interactions for this compound requires further specific investigation, the foundational principles of its chemical groups suggest a high potential for such molecular engagement.

The potential for this compound and its derivatives to act as enzyme inhibitors, as discussed in the context of protein kinases, points towards specific interactions at the molecular level. nih.gov Enzyme inhibition can occur through binding to the active site, where the substrate normally binds, or through allosteric modulation, which involves binding to a different site on the enzyme and inducing a conformational change that affects its activity.

Interaction with Biological Macromolecules: Proteins and Nucleic Acids

Modulation of Gene Expression through Transcription Factor/Epigenetic Regulator Interactions

While direct studies on the interaction of this compound with specific transcription factors or epigenetic regulators are not extensively documented, the chemical nature of phenolic compounds provides a basis for potential mechanisms. Phenolic acids are known to act as effector molecules that can modulate gene expression by binding to transcriptional regulators. nih.gov For instance, the bacterial transcription factor PadR, which regulates the phenolic acid stress response, binds phenolic acids in an interdomain pocket. nih.gov This binding induces a conformational change that leads to its dissociation from operator DNA, thereby derepressing gene transcription. nih.gov

Phenolic compounds can also trigger broad changes in gene expression. In Bacillus subtilis, phenol and catechol were found to induce several heat-shock and stress-related regulons. nih.gov Catechol, structurally related to the phenol moiety, was observed to cause the derepression of several catabolite-controlled genes. nih.gov Given that this compound possesses a phenolic ring, it could potentially interact with similar regulatory proteins, influencing gene expression related to stress responses or cellular metabolism. The amino and ethylsulfonyl groups would further modify this activity, potentially altering binding affinity and specificity for various regulatory proteins compared to simpler phenols.

Table 1: Potential Interactions of Phenolic Compounds with Gene Expression Regulators

| Regulator/System | Interacting Molecule(s) | Observed Effect | Potential Relevance to this compound |

| PadR Transcription Factor | p-Coumaric Acid | Dissociation from operator DNA, leading to derepression of the padC gene. nih.gov | The phenolic core could serve as a recognition motif for similar bacterial transcription factors. |

| Heat-Shock Regulons (HrcA, CtsR) | Phenol, Catechol | Induction of regulons in Bacillus subtilis. nih.gov | The compound may induce cellular stress responses via its phenolic structure. |

| Carbon Catabolite Control | Catechol | Derepression of CcpA-dependent operons in Bacillus subtilis. nih.gov | Potential to influence metabolic gene expression pathways. |

Role of Amino and Sulfonyl Groups in Receptor/Enzyme Binding

The biological activity of this compound is intrinsically linked to the chemical properties of its constituent functional groups: the amino (-NH2), hydroxyl (-OH), and ethylsulfonyl (-SO2CH2CH3) moieties. These groups dictate the compound's ability to interact with biological targets like enzymes and receptors through various non-covalent interactions.

The amino and phenolic hydroxyl groups are primary sites for hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the lone pair of electrons on the oxygen atom allows it to be a hydrogen bond acceptor. Similarly, the amino group can donate two hydrogen bonds and its nitrogen atom can accept one. These interactions are crucial for the specific recognition and binding of the molecule within the active site of an enzyme or the binding pocket of a receptor.

The ethylsulfonyl group significantly influences the molecule's physicochemical properties. As a strong electron-withdrawing group, it impacts the acidity of the phenolic hydroxyl and the basicity of the amino group. The oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors. Furthermore, the ethyl portion introduces steric bulk and hydrophobic character, which can either facilitate or hinder binding depending on the topology of the target site. The combination of these groups creates a unique electronic and steric profile that can be exploited in designing molecules with specific biological targets, such as enzyme inhibitors. nih.gov

Table 2: Functional Group Contributions to Molecular Interactions

| Functional Group | Type of Interaction | Role in Binding |

| Amino (-NH2) | Hydrogen Bond Donor/Acceptor, Nucleophile | Forms key directional interactions with receptor/enzyme residues; can participate in covalent bond formation. |

| Phenolic Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Anchors the molecule in binding pockets through hydrogen bonding. |

| Ethylsulfonyl (-SO2CH2CH3) | Hydrogen Bond Acceptor, Steric/Electronic Influence | Participates in hydrogen bonding; modulates the electronic properties of the aromatic ring and provides steric bulk affecting binding specificity. |

Bioactivation and Metabolic Pathways (where relevant to toxicity/activity)

The metabolic fate of this compound is critical to understanding its biological activity and potential toxicity. Metabolic activation of relatively inert functional groups to reactive electrophilic intermediates is a known mechanism underlying the toxicity of many xenobiotics. researchgate.net The aminophenol structure, in particular, is susceptible to metabolic transformations that can lead to reactive species.

A probable metabolic pathway for this compound can be inferred from the known metabolism of 4-aminophenol (B1666318). nih.gov In bacteria, 4-aminophenol is converted to 1,4-benzenediol (hydroquinone), which is then further hydroxylated to 1,2,4-trihydroxybenzene. nih.gov This intermediate undergoes enzymatic ring cleavage to form maleylacetic acid. nih.gov It is plausible that this compound undergoes a similar initial deamination and hydroxylation to form a hydroquinone (B1673460) derivative, which can then be processed further.

In mammals, aminophenols can be nephrotoxic, and this toxicity is linked to their metabolic activation. nih.gov The process often involves oxidation to reactive quinoneimines, which can deplete cellular antioxidants like glutathione (B108866) and covalently bind to cellular macromolecules, leading to cell death. nih.gov The presence of the ethylsulfonyl group may influence the rate and site of metabolism. The compound could also be a substrate for sulfotransferases, enzymes that catalyze the sulfation of phenolic groups, generally leading to more water-soluble and excretable metabolites. nih.gov A potential metabolite could be 2-(3-amino-4-hydroxyphenyl)sulfonylethyl hydrogen sulfate, which involves sulfation of the ethyl group's terminal end. uni.lunih.gov

Table 3: Proposed Metabolic Pathway and Key Molecules for this compound

| Step | Precursor | Key Enzyme(s) (Hypothetical) | Metabolite | Significance |

| 1 | This compound | Aminotransferase / Deaminase, Hydroxylase | 4-(Ethylsulfonyl)hydroquinone | Formation of a hydroquinone intermediate, similar to aminophenol metabolism. nih.gov |

| 2 | 4-(Ethylsulfonyl)hydroquinone | Hydroxylase | Ethylsulfonyl-1,2,4-trihydroxybenzene | Further oxidation, preparing the ring for cleavage. nih.gov |

| 3 | This compound | Cytochrome P450 | 4-(Ethylsulfonyl)quinoneimine (Reactive) | Bioactivation to a potentially toxic electrophile that can deplete glutathione. researchgate.netnih.gov |

| 4 | This compound | Phenol Sulfotransferase | This compound sulfate | Detoxification and excretion pathway. nih.gov |

Structure Activity Relationship Sar and Computational Biology of 2 Amino 4 Ethylsulfonyl Phenol Analogues

Systematic Modification of the 2-Amino-4-(ethylsulfonyl)phenol Scaffold

The exploration of the chemical space around the this compound core has been a cornerstone of understanding its biological potential. By methodically altering different parts of the molecule, scientists have pieced together a comprehensive SAR profile.

Effects of Substituent Variations on the Aromatic Ring

While specific data on a wide range of substituted this compound analogues remains limited in publicly accessible literature, general principles of medicinal chemistry suggest that the introduction of electron-withdrawing groups, such as halogens or nitro groups, could enhance activity by altering the pKa of the phenolic hydroxyl or the amino group. Conversely, electron-donating groups, like methyl or methoxy (B1213986) groups, might increase metabolic susceptibility. The precise impact of these substitutions is highly dependent on the specific biological target.

Alterations to the Ethylsulfonyl Moiety

The ethylsulfonyl group at the 4-position is a key determinant of the compound's physicochemical properties, including its solubility and ability to act as a hydrogen bond acceptor. Modifications to this group have been a focal point of SAR studies. Replacing the ethyl group with other alkyl chains (e.g., methyl, propyl) or aryl groups can impact the steric and electronic profile of the molecule.

For example, a comparative analysis with the closely related 2-amino-4-(methylsulfonyl)phenol (B1265442) highlights the influence of the alkyl chain length. The ethyl group, being slightly larger and more lipophilic than a methyl group, may provide a better fit into a specific hydrophobic pocket of a target protein, potentially leading to enhanced biological activity. Bioisosteric replacement of the sulfonyl group with other functionalities, such as a sulfonamide or a keto group, represents another avenue for modifying the compound's properties, although specific studies on this compound analogues are not extensively documented.

Modifications of the Amino and Phenolic Hydroxyl Groups

The amino and phenolic hydroxyl groups are critical for forming hydrogen bonds with biological macromolecules. Their modification, therefore, has a profound effect on the compound's activity. N-alkylation or N-acylation of the amino group can alter its basicity and hydrogen bonding capacity. Similarly, O-alkylation or O-acylation of the phenolic hydroxyl group can modulate its acidity and interaction profile.

Selective alkylation of either the amino or the hydroxyl group is a common strategy to probe their respective roles in binding. For instance, converting the phenol (B47542) to a methoxy ether would eliminate a hydrogen bond donor capability, which could be detrimental or beneficial depending on the target's binding site characteristics.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. For analogues of this compound, QSAR can offer predictive models for designing new derivatives with improved properties.

Correlation of Physicochemical Descriptors with Biological Activity

In the absence of a specific QSAR study on a series of this compound analogues with a defined biological endpoint, we can extrapolate from studies on similar classes of compounds. For sulfonamide derivatives, for example, QSAR models have been developed that correlate inhibitory activity against enzymes like carbonic anhydrase with descriptors such as molecular weight, lipophilicity (logP), and electronic parameters.

A hypothetical QSAR study on this compound analogues might involve calculating a range of physicochemical descriptors for a series of compounds and correlating them with their measured biological activity (e.g., IC50 values).

Hypothetical Data Table for QSAR Analysis:

| Compound ID | R1-substituent | R2-substituent (on Sulfonyl) | logP | Molecular Weight | Biological Activity (IC50, µM) |

| 1 | H | Ethyl | 1.5 | 201.24 | 10.5 |

| 2 | Cl | Ethyl | 2.1 | 235.69 | 5.2 |

| 3 | CH3 | Ethyl | 1.9 | 215.27 | 8.1 |

| 4 | H | Methyl | 1.1 | 187.21 | 15.3 |

| 5 | H | Propyl | 1.9 | 215.27 | 9.8 |

This table is for illustrative purposes only and does not represent actual experimental data.

From such a table, a QSAR equation could be derived, for example: pIC50 = c0 + c1logP + c2MW + ...

This equation would allow for the prediction of the biological activity of new, unsynthesized analogues.

Identification of Key Pharmacophore Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound analogues, a pharmacophore model would likely highlight the importance of:

A hydrogen bond donor: corresponding to the phenolic hydroxyl group.

A hydrogen bond donor: corresponding to the amino group.

A hydrogen bond acceptor: corresponding to the sulfonyl oxygen atoms.

An aromatic ring center: representing the core phenyl group.

A hydrophobic feature: associated with the ethyl group.

The spatial relationship between these features would be critical for optimal interaction with a biological target. Computational tools can be used to generate and validate such pharmacophore models based on the structures of known active and inactive compounds. This model can then be used to virtually screen large chemical libraries to identify new potential lead compounds.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are pivotal computational techniques used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. These methods provide insights into the binding conformation, affinity, and stability of the ligand-protein complex.

The modeling of interactions between this compound analogues and their biological targets is fundamental to understanding their mechanism of action. The unique arrangement of functional groups on the phenol ring—an amino group (-NH2) at the 2-position, a hydroxyl group (-OH) at the 1-position, and an ethylsulfonyl group (-SO2C2H5) at the 4-position—dictates the types of interactions it can form within a protein's binding pocket. ontosight.ai

Key interactions that are typically modeled include:

Hydrogen Bonding: The amino and hydroxyl groups are primary sites for forming hydrogen bonds with amino acid residues like aspartate, glutamate, serine, and threonine. These interactions are crucial for anchoring the ligand in the correct orientation within the binding site. nih.gov

Hydrophobic Interactions: The phenyl ring and the ethyl group of the ethylsulfonyl moiety contribute to hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine. nih.gov

Aromatic Interactions: The central benzene (B151609) ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the complex.

Sulfonyl Group Interactions: The ethylsulfonyl group, with its two oxygen atoms, can act as a hydrogen bond acceptor.

Computational models simulate these interactions to build a detailed picture of the ligand-protein complex, revealing the key residues and forces that govern binding.

Table 1: Modeled Interactions of this compound Functional Groups

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Amino (-NH2) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine |

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Histidine, Serine |

| Phenyl Ring | Hydrophobic, π-π Stacking | Leucine, Phenylalanine, Tyrosine, Tryptophan |

Following the modeling of interactions, computational methods are employed to predict the binding affinity and preferred binding pose (mode) of the ligand. Molecular docking programs use scoring functions to estimate the free energy of binding, which is expressed as a numerical score. nih.gov A lower (more negative) score typically indicates a more favorable binding affinity.

These predictive studies are crucial for ranking potential drug candidates before they are synthesized and tested in the lab. For instance, in a study on different phenol derivatives, the calculated binding scores (glide scores) from molecular docking were found to be in good agreement with experimentally observed IC50 values, validating the predictive power of the in silico approach. nih.gov While specific binding affinity data for this compound is not prominently available, the methodology allows for its comparison against a library of known inhibitors or other novel analogues to prioritize compounds for further investigation. nih.gov

Molecular dynamics (MD) simulations extend the static picture provided by docking, offering a dynamic view of the ligand-receptor complex over time. These simulations can reveal the specific mechanisms of molecular recognition, which is the process by which a receptor distinguishes between different ligands. nih.govnih.gov

By simulating the movement of atoms, MD can elucidate:

Conformational Changes: How the protein and ligand adapt their shapes upon binding.

Role of Water Molecules: The contribution of water molecules in mediating hydrogen bond networks at the binding interface.

Stability of Interactions: The persistence of key hydrogen bonds and hydrophobic contacts over the simulation period.

For analogues of this compound, these simulations can explain why small structural changes, such as substituting the ethylsulfonyl group with a methylsulfonyl group, might lead to significant differences in biological activity. The simulations can uncover subtle changes in the interaction network that alter binding affinity or specificity, providing a detailed rationale for the observed structure-activity relationship. nih.gov

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico or virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach allows researchers to evaluate thousands or even millions of compounds computationally, dramatically narrowing the field for experimental testing. nih.gov

For this compound, a virtual library of novel derivatives can be designed by systematically modifying its chemical structure. This involves creating variations at specific positions on the molecule. For example, the amino group, the ethyl group on the sulfonyl moiety, or the phenyl ring could be substituted with different chemical groups to explore a wide chemical space.

These virtual libraries are then screened against a specific protein target using high-throughput docking. nih.gov The process involves:

Library Generation: Creating a large, diverse set of virtual compounds based on the this compound scaffold.

Docking and Scoring: Docking each compound into the target's binding site and calculating its binding score.

Filtering and Ranking: Filtering the results based on docking scores, predicted drug-like properties (ADME), and other criteria to select a small subset of promising candidates. nih.gov

This strategy accelerates the discovery of new leads by focusing laboratory efforts on compounds with the highest predicted potential. nih.gov

Table 2: Conceptual Virtual Library Design Based on the this compound Scaffold

| Scaffold | R1 Substitution (at Amino Group) | R2 Substitution (at Sulfonyl Moiety) | R3 Substitution (on Phenyl Ring) |

|---|---|---|---|

| This compound Core | -H (Hydrogen) | -CH2CH3 (Ethyl) | -H (Hydrogen) |

| -CH3 (Methyl) | -CH3 (Methyl) | -Cl (Chloro) | |

| -COCH3 (Acetyl) | -CF3 (Trifluoromethyl) | -F (Fluoro) | |

| -H (Hydrogen) | -Cyclopropyl | -OCH3 (Methoxy) |

Advanced Applications and Future Research Directions

Development of Next-Generation Pharmaceutical Agents

The structure of 2-Amino-4-(ethylsulfonyl)phenol serves as a promising scaffold for the development of novel therapeutic agents. The interplay between its hydroxyl, amino, and ethylsulfonyl functional groups allows for diverse chemical modifications to tune its biological activity, selectivity, and pharmacokinetic properties.

The core structure of this compound is a viable starting point for designing selective enzyme inhibitors. Research into structurally similar compounds provides a basis for this exploration. For instance, derivatives of related aminophenols have been investigated for their ability to inhibit specific enzymes. Studies on a similar compound, 2-Amino-4-(methylsulfonyl)phenol (B1265442), indicate its potential use as a precursor in synthesizing drugs with anti-inflammatory properties, which often involves the inhibition of enzymes like cyclooxygenases (COX). evitachem.com Furthermore, derivatives of this compound have demonstrated potential in inhibiting targets associated with cancer cell proliferation in pharmacological assays.

Future research could focus on modifying the core structure to enhance affinity and selectivity for specific enzyme targets. Key strategies might include:

Alkylation or Acylation of the Amino Group: Introducing different substituents on the nitrogen atom can alter steric and electronic properties, potentially leading to specific interactions with amino acid residues in an enzyme's active site.

Modification of the Ethylsulfonyl Group: Altering the alkyl chain or replacing it with other sulfonyl derivatives could influence the compound's solubility and ability to act as a hydrogen bond acceptor, fine-tuning its binding characteristics.

Substitution on the Aromatic Ring: Adding other functional groups to the benzene (B151609) ring could create additional interaction points with a target enzyme, enhancing binding affinity and selectivity.

These targeted modifications could lead to the development of potent and selective inhibitors for enzymes implicated in various diseases, including inflammation, cancer, and microbial infections.

The structural motifs within this compound are reminiscent of those found in known receptor ligands, suggesting its potential as a scaffold for new agonists or antagonists. A notable example is the β2-adrenergic receptor, a key target in the treatment of asthma and COPD. nih.gov

β2-adrenergic receptors are G-protein coupled receptors predominantly found in the smooth muscle cells of the airways. nih.gov Agonists of this receptor, such as albuterol and salmeterol, typically feature a catechol or a modified phenol (B47542) ring and an aminoethanol side chain. drugbank.com These features are crucial for binding to the receptor and initiating the signaling cascade that leads to bronchodilation. nih.govnih.gov

While this compound is not a direct analogue, it possesses key foundational elements:

A phenol group , capable of forming critical hydrogen bonds within the receptor's binding pocket.

An amino group , which, once modified into an amino-alcohol side chain, could interact with key aspartic acid residues in the receptor, similar to established agonists.

Future research could involve the chemical elaboration of the 2-amino group to install an appropriate amino-alcohol side chain, a common feature in many β2 agonists. The ethylsulfonyl group at the 4-position offers a unique vector for modifying properties like lipophilicity and metabolic stability, potentially leading to agents with improved duration of action or a better side-effect profile compared to existing drugs. This strategic design could yield novel β2-adrenergic receptor modulators for respiratory diseases.

Applications in Advanced Materials Science

The reactivity of the amino and phenol groups makes this compound a versatile building block for advanced materials. ontosight.ai

The compound is a known intermediate in the synthesis of various dyes and pigments. ontosight.ai Its aromatic structure and functional groups are ideal for creating chromophores, the parts of a molecule responsible for its color. The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes. For example, related structures are used as intermediates for reactive dyes such as C.I. Reactive Blue 20 and C.I. Reactive Violet 5. dyestuffintermediates.comchemicalbook.com

Beyond dyes, this compound can serve as a monomer for synthesizing functional polymers.

Polybenzoxazoles (PBOs): The ortho-aminophenol structure is the classic precursor for forming the oxazole (B20620) ring in PBOs, a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.

Epoxy Resins: The amino and hydroxyl groups can react with epoxides, allowing the compound to be incorporated into epoxy networks as a curing agent or to add specific functionalities.

The presence of the ethylsulfonyl group can impart desirable properties to the resulting polymers, such as improved solubility in organic solvents, enhanced thermal stability, and altered optical properties. ontosight.ai

While direct studies on this compound as a corrosion inhibitor are not widely published, its molecular structure contains functional groups known to be effective in preventing the corrosion of metals. Organic corrosion inhibitors typically function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.net

The potential for this compound as a corrosion inhibitor is based on the characteristics of related molecules:

Heteroatoms: The nitrogen and oxygen atoms in the amino and hydroxyl groups have lone pairs of electrons that can coordinate with vacant d-orbitals of metal atoms (like iron), facilitating strong adsorption. researchgate.net

Aromatic Ring: The π-electrons of the benzene ring provide another avenue for interaction with the metal surface.

Sulfur Atom: The sulfur atom in the ethylsulfonyl group can also serve as an active center for adsorption onto the metal. nih.gov

Studies on other organic compounds, such as 2-amino-4-(2,4-dihydroxyphenyl) quinoline-3-carbonitrile and 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, have demonstrated that molecules containing amino, hydroxyl, and sulfur functionalities can be highly effective corrosion inhibitors for steel in acidic environments. researchgate.netnih.gov These compounds create a stable, adsorbed film on the metal surface, significantly reducing the corrosion rate. nih.gov This suggests that this compound is a strong candidate for future investigation in the field of corrosion science.

Biochemical Research Tools

In addition to its potential as a therapeutic agent itself, this compound is a valuable tool for biochemical and pharmacological research. It serves as a readily available chemical intermediate for the synthesis of more complex molecular probes and candidate drugs. evitachem.com Its utility is highlighted by its role as a building block for creating derivatives for structure-activity relationship (SAR) studies, which are fundamental to drug discovery.

The availability of established analytical methods, such as reverse-phase HPLC, for its separation and analysis facilitates its use in research settings. sielc.com Such methods are crucial for monitoring reaction progress during synthesis and for conducting pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of new drug candidates derived from this scaffold. sielc.com Its use as a starting material allows researchers to systematically explore how different chemical modifications affect biological activity, providing insights into the mechanisms of enzyme and receptor function. evitachem.com

Probes for Studying Enzyme Mechanisms

The specific molecular architecture of this compound makes it a valuable scaffold for the development of probes to investigate enzyme mechanisms. Its derivatives have been particularly instrumental in studying complex biological pathways.

A notable application is in the synthesis of inhibitors for poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair and genomic stability. google.com By acting as a key intermediate, this compound contributes to the creation of molecules that can selectively bind to the active site of PARP enzymes. These synthetic inhibitors serve as powerful probes to elucidate the enzyme's role in cellular processes and its response to DNA damage. The interaction of these probes with the enzyme can be monitored through various biochemical assays, providing insights into the enzyme's structure-activity relationship and helping to map its binding pocket.

Furthermore, this compound is a building block for molecules designed to inhibit the vascular endothelial growth factor receptor 2 (VEGFR2). VEGFR2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Small molecule inhibitors derived from this compound can be used to probe the signaling cascade initiated by VEGFR2. By observing the downstream effects of inhibiting this receptor, researchers can dissect the complex signaling network that governs angiogenesis. These probes are essential tools in cancer research for understanding tumor biology and for the preclinical evaluation of new therapeutic strategies. The amino and phenol groups of the core structure are capable of forming hydrogen bonds, while the ethylsulfonyl group can engage in other chemical interactions, allowing for tailored binding to specific molecular targets.

Ligands for Affinity Chromatography and Biosensing

The ability of this compound derivatives to bind selectively to important biological targets like PARP and VEGFR2 suggests their potential use as ligands in affinity chromatography and biosensing applications. google.com

In affinity chromatography, a ligand with a specific affinity for a target molecule is immobilized on a solid support. This technique allows for the highly selective purification of the target molecule from a complex mixture. Given that derivatives of this compound can be synthesized to bind tightly to specific enzymes, they could be tethered to chromatography resins. Such a functionalized resin could then be used to isolate and purify enzymes like PARP or VEGFR2 from cell lysates, facilitating further structural and functional studies. The amino group on the phenol ring provides a convenient handle for covalent attachment to a variety of chromatography matrixes.

In the realm of biosensing, these derivatives could be integrated into sensor platforms to detect the presence and activity of their target enzymes. For instance, a derivative of this compound could be immobilized on the surface of an electrode or a microcantilever. The binding of the target enzyme to this immobilized ligand could then be detected through changes in electrical potential, mass, or optical properties. Such a biosensor could be used for high-throughput screening of potential drug candidates that modulate the activity of the target enzyme or for diagnostic purposes to measure the levels of specific enzymes in biological samples.

Emerging Research Areas and Potential Breakthroughs

The unique chemical properties of this compound also position it as a candidate for exploration in several emerging areas of materials science and environmental technology.

This compound is a key intermediate in the synthesis of various dyes and pigments. The core structure of the molecule contains a chromophore, the aminophenol group, which is responsible for absorbing light. The presence of both an amino group (electron-donating) and an ethylsulfonyl group (electron-withdrawing) on the aromatic ring creates a "push-pull" system. This electronic arrangement is known to influence the photophysical properties of molecules, such as their color and fluorescence.

The dyes synthesized from this compound often exhibit distinct colors due to the extended conjugation and the push-pull nature of the substituents. researchgate.net While specific photophysical data for this compound itself is not extensively documented, the properties of the dyes derived from it are of significant interest. The ability to tune the color and electronic properties by modifying the substituents makes these derivatives promising candidates for applications in optoelectronics. For example, they could potentially be used in the development of organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), or as components in optical data storage systems. Further research into the fundamental photophysical properties of this compound and its simple derivatives would be crucial to unlocking their full potential in these advanced technologies.

The integration of organic molecules with inorganic nanomaterials can lead to hybrid systems with novel and enhanced properties. The functional groups present in this compound make it an attractive candidate for the surface modification of nanomaterials.

For instance, the amino or hydroxyl groups could be used to anchor the molecule or its derivatives onto the surface of nanoparticles, such as gold, silica, or titanium dioxide. This surface functionalization can impart new functionalities to the nanomaterials. As an example, a dye molecule synthesized from this compound could be attached to a semiconductor nanoparticle to create a system for photocatalysis or light harvesting. Similarly, a biologically active derivative, such as a PARP inhibitor, could be conjugated to a magnetic nanoparticle for targeted drug delivery and imaging. These hybrid systems could offer advantages such as improved stability, enhanced biological activity, and the ability to combine multiple functionalities in a single platform. The development of such nanomaterial-organic hybrids based on the this compound scaffold represents a promising avenue for future research with potential breakthroughs in medicine, catalysis, and electronics.

Phenolic compounds are a class of environmental pollutants that can be found in industrial wastewater. nih.gov The degradation and removal of these compounds are of significant environmental concern. While there is no specific research on the environmental remediation of this compound, its structure as a substituted phenol suggests that its environmental fate and degradation pathways are worthy of investigation.

Future research could explore the biodegradability of this compound by various microorganisms. Understanding its persistence and potential transformation products in the environment is crucial. Furthermore, advanced oxidation processes (AOPs), such as ozonation or Fenton-like reactions, could be investigated for their effectiveness in breaking down this compound into less harmful substances. Given that it is an important industrial intermediate, developing effective methods for its removal from waste streams could be an important area of green chemistry research. The knowledge gained from studies on the remediation of other phenolic and sulfonated compounds could provide a valuable starting point for such investigations. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Amino-4-(ethylsulfonyl)phenol, and how do they confirm structural integrity?

- Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy in deuterated chloroform (CDCl₃) to observe proton environments, particularly the amino (–NH₂) and sulfonyl (–SO₂–) groups. Infrared (IR) spectroscopy identifies functional groups via stretching vibrations (e.g., S=O at ~1350–1150 cm⁻¹ and N–H at ~3300 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For example, in related sulfonamide derivatives, LCMS retention times (e.g., ) and values (e.g., 194.1 [M+H]⁺) validate purity .

Q. How can solubility discrepancies in polar solvents be addressed for this compound?

- Answer : Perform systematic solubility tests in solvents like ethanol, dimethyl sulfoxide (DMSO), and water under controlled temperatures (e.g., 25°C and 60°C). Use UV-Vis spectrophotometry to quantify solubility via absorbance calibration curves. Conflicting data may arise from impurities; purify the compound via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What are the key synthetic intermediates for this compound, and how are they optimized?

- Answer : Key intermediates include nitro-phenol precursors (e.g., 2-nitro-4-(ethylsulfonyl)phenol). Optimize reduction conditions (e.g., catalytic hydrogenation with Pd/C or Fe/HCl) to avoid over-reduction of the sulfonyl group. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via vacuum filtration .

Advanced Research Questions

Q. How can researchers synthesize this compound derivatives for pharmacological studies?

- Answer : Employ a three-step route:

- Step 1 : Protect the amino group via acetylation (acetic anhydride, pyridine).

- Step 2 : Methylate the hydroxyl group using iodomethane and potassium carbonate in DMF.

- Step 3 : Deprotect the acetyl group with HCl in ethanol.

Purify intermediates via flash chromatography and validate structures via -NMR. This method was used to synthesize 5-(ethylsulfonyl)-2-methoxyaniline, a VEGFR2 inhibitor precursor .

Q. What experimental strategies resolve contradictions in reported bioactivity data for sulfonamide-containing phenols?

- Answer : Cross-validate assays using standardized in vitro models (e.g., enzyme inhibition assays with purified targets like γ-secretase). Control variables such as pH (7.4 buffer), temperature (37°C), and solvent (≤1% DMSO). For neuropharmacological studies, use cell lines (e.g., SH-SY5Y) to assess Aβ peptide modulation, as done in Alzheimer’s-related research .

Q. Which chromatographic methods optimize purification of this compound from synthetic by-products?

- Answer : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution separation. Adjust mobile phase pH to 2.5 (with 0.1% trifluoroacetic acid) to enhance peak symmetry. For scale-up, employ centrifugal partition chromatography (CPC) with a butanol/water system, achieving >95% purity .

Q. How does the sulfonyl group influence the compound’s stability under varying storage conditions?

- Answer : The sulfonyl group confers oxidative stability but may hydrolyze under strong acidic/basic conditions. Store the compound at 0–6°C in amber vials under argon to prevent photodegradation and moisture absorption. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LCMS analysis .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound derivatives?

- Answer : Use Sprague-Dawley rats for oral bioavailability studies. Administer the compound (10 mg/kg) and collect plasma samples at intervals (0–24 h). Analyze via LC-MS/MS to determine , , and half-life. Compare metabolite profiles with in vitro microsomal assays (human liver microsomes, NADPH cofactor) .

Methodological Notes

- Data Validation : Cross-reference spectral data with computational tools (e.g., DFT simulations for NMR chemical shifts) .

- Safety Protocols : Handle sulfonamides in fume hoods; use PPE to avoid dermal exposure (refer to SDS guidelines in ).

- Ethical Compliance : Adhere to institutional guidelines for animal studies and cytotoxicity assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。